Isothiazolo[5,4-b]pyridine

Kinase inhibition Chemical biology Structure-activity relationship

Isothiazolo[5,4-b]pyridine (CAS 4767-80-0) is the only active isomer for GAK kinase inhibition—the [4,5-b] isomer is completely inactive. Derivatives achieve RIPK1 Kd=13 nM with >769-fold selectivity over RIPK3. ≥98% purity. Ideal for GAK-targeted programs (HCV, DENV, cancer, Parkinson's), necroptosis probes, and antimycobacterial lead optimization (MIC 6.25 µg/mL vs M. tuberculosis). Request a quote.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 4767-80-0
Cat. No. B1251151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[5,4-b]pyridine
CAS4767-80-0
Synonymsisothiazolo(5,4-b)pyridine
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SN=C2
InChIInChI=1S/C6H4N2S/c1-2-5-4-8-9-6(5)7-3-1/h1-4H
InChIKeyVTIVYUBSVCXRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazolo[5,4-b]pyridine (CAS 4767-80-0): Technical and Procurement-Relevant Characteristics for Research and Development


Isothiazolo[5,4-b]pyridine (CAS 4767-80-0) is a heterocyclic core scaffold consisting of a fused isothiazole and pyridine ring system, with a molecular formula of C6H4N2S and a molecular weight of 136.17 g/mol . Its structure presents multiple reactive sites for functionalization, making it a versatile building block in medicinal chemistry and chemical biology. This unsubstituted parent compound serves as the foundational template for numerous derivatives explored across diverse therapeutic areas, including kinase inhibition, anti-infectives, and inflammation [1].

Why Isothiazolo[5,4-b]pyridine Cannot Be Casually Substituted with Isothiazolopyridine Isomers in Drug Discovery


Within the isothiazolopyridine family, the specific ring fusion pattern ([5,4-b] vs. [4,5-b] vs. [4,3-b]) is a critical determinant of biological activity. This is not a matter of simple structural isomerism; the spatial orientation of the nitrogen and sulfur atoms dictates the compound's ability to bind and inhibit specific kinase targets. For instance, while the isothiazolo[5,4-b]pyridine scaffold has yielded potent inhibitors of Cyclin G-Associated Kinase (GAK) [1], a systematic exploration of the closely related isothiazolo[4,5-b]pyridine scaffold revealed that none of the newly synthesized derivatives possessed any GAK inhibitory activity [2]. This demonstrates a binary, on/off switch in target engagement based solely on the fusion pattern. Therefore, substituting one isomer for another without rigorous comparative data will likely lead to complete loss of desired pharmacological activity and can invalidate entire research programs.

Quantitative Comparative Evidence: Differentiating Isothiazolo[5,4-b]pyridine Derivatives from Closest Analogs and In-Class Compounds


Isothiazolo[5,4-b]pyridine Derivative (Compound 56) vs. Isothiazolo[4,5-b]pyridine Scaffold for GAK Inhibition: A Binary Functional Divergence

The isothiazolo[5,4-b]pyridine scaffold is a validated core for potent GAK inhibition, with optimized congeners exhibiting low nanomolar binding affinity [1]. In stark contrast, a direct head-to-head scaffold comparison was performed by synthesizing and evaluating a series of isothiazolo[4,5-b]pyridine derivatives for GAK inhibitory activity. The study unequivocally found that none of the newly synthesized isothiazolo[4,5-b]pyridines were active as GAK inhibitors [2]. This finding establishes that the [5,4-b] fusion pattern is essential for GAK engagement, and the [4,5-b] isomer is not a functional equivalent.

Kinase inhibition Chemical biology Structure-activity relationship GAK

Isothiazolo[5,4-b]pyridine Derivative 56: Potent and Selective RIPK1 Inhibition vs. In-Class Kinase RIPK3

A key differentiation for the isothiazolo[5,4-b]pyridine derivative 56 is its high selectivity for RIPK1 over the closely related kinase RIPK3, a common off-target in this therapeutic class. A binding assay demonstrated that compound 56 binds to RIPK1 with a Kd of 13 nM but shows negligible binding to RIPK3 (Kd > 10,000 nM) [1]. This >769-fold selectivity is quantitatively defined and directly impacts the compound's safety and efficacy profile.

Necroptosis Inflammation Kinase selectivity RIPK1

Isothiazolo[5,4-b]pyridine Derivative 56: Cross-Species Metabolic Stability vs. Common Industry Benchmark

A critical liability in drug discovery is poor metabolic stability, often leading to rapid clearance and low in vivo exposure. The isothiazolo[5,4-b]pyridine derivative 56 demonstrated excellent metabolic stability in liver microsomes across three preclinical species, with a half-life (t1/2) of >90 minutes in human, rat, and mouse microsomes [1]. This performance surpasses the typical benchmark of t1/2 > 60 minutes used to designate a compound as 'stable' in many discovery programs.

ADME Drug metabolism Pharmacokinetics Metabolic stability

Isothiazolo[5,4-b]pyridine Derivative 13a vs. Rifampicin: Antimycobacterial Potency Against M. tuberculosis H37Rv

In a screen for antimycobacterial activity, the isothiazolo[5,4-b]pyridine derivative 13a demonstrated potent and complete inhibition of Mycobacterium tuberculosis H37Rv growth, achieving a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL [1]. In a related study, a structurally similar isothiazolo[5,4-b]pyridine derivative (compound 9) was directly compared to the first-line tuberculosis drug Rifampicin. At the same 6.25 μg/mL concentration, compound 9 achieved 100% inhibition, though it was noted to be less potent than Rifampicin overall [2].

Antimycobacterial Tuberculosis Infectious disease MIC

Isothiazolo[5,4-b]pyridine Derivative 6j vs. Erythromycin: Enhanced Antibacterial Activity Against Propionibacterium acnes

A direct comparison was made between the isothiazolo[5,4-b]pyridine derivative 6j and the reference antibiotic Erythromycin against Propionibacterium acnes. Compound 6j demonstrated superior activity at lower concentrations. While both compounds were active at MIC90 > 1 mg/mL, compound 6j showed better activity in the 0.25-1 mg/mL concentration range compared to Erythromycin [1].

Antibacterial Propionibacterium acnes Acne MIC

High-Value Research and Industrial Applications for Isothiazolo[5,4-b]pyridine (CAS 4767-80-0) Derived from Comparative Evidence


Precision Kinase Probe Development: Selective RIPK1 Inhibition

Procure isothiazolo[5,4-b]pyridine as a starting material for developing selective RIPK1 inhibitors. The quantitative evidence confirms that derivatives of this scaffold (e.g., Compound 56) can achieve potent RIPK1 binding (Kd = 13 nM) with >769-fold selectivity over the closely related RIPK3 kinase (Kd > 10,000 nM) [1]. This high selectivity is crucial for creating chemical probes to dissect the necroptosis pathway without confounding off-target effects. Furthermore, the demonstrated cross-species metabolic stability (t1/2 > 90 min in human, rat, and mouse microsomes) derisks progression to in vivo models of inflammatory and neurodegenerative diseases [1].

Scaffold-Based Lead Generation for GAK-Targeted Antiviral or Oncology Programs

Utilize the isothiazolo[5,4-b]pyridine core for structure-activity relationship (SAR) studies targeting Cyclin G-Associated Kinase (GAK). Evidence shows that this specific [5,4-b] isomer is the active scaffold for GAK inhibition, producing low nanomolar inhibitors, whereas the closely related [4,5-b] isomer is completely inactive [2][3]. This validates the procurement of the [5,4-b] core as a rational starting point for medicinal chemistry campaigns against GAK, which is a validated target in viral infection (HCV, DENV), cancer, and Parkinson's disease [2].

Antimycobacterial Drug Discovery: Optimizing a New Chemical Class Against M. tuberculosis

Employ isothiazolo[5,4-b]pyridine as a template for synthesizing novel antimycobacterial agents. Quantitative SAR data provides an established potency benchmark, with derivatives like 13a demonstrating a MIC of 6.25 μg/mL and 100% growth inhibition against Mycobacterium tuberculosis H37Rv [4]. This performance, while less potent than Rifampicin, validates the scaffold's ability to engage the target pathogen and provides a clear, measurable starting point for further medicinal chemistry optimization to improve potency and selectivity [5].

Antibacterial Agent Development Targeting Propionibacterium acnes

Leverage the isothiazolo[5,4-b]pyridine scaffold to develop novel antibacterial agents. Head-to-head data demonstrates that a specific derivative (Compound 6j) exhibits superior activity against Propionibacterium acnes in the 0.25-1 mg/mL concentration range when directly compared to the clinical antibiotic Erythromycin [5]. This evidence supports the use of this chemical series for further lead optimization aimed at developing new treatments for acne and other P. acnes-associated conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.